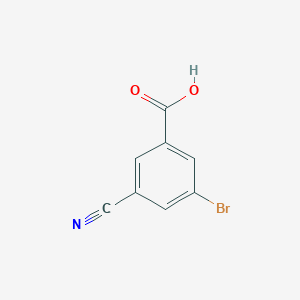

3-Bromo-5-cyanobenzoic acid

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-bromo-5-cyanobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrNO2/c9-7-2-5(4-10)1-6(3-7)8(11)12/h1-3H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJJKUQVSSJSXLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(=O)O)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40620504 | |

| Record name | 3-Bromo-5-cyanobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40620504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

453566-14-8 | |

| Record name | 3-Bromo-5-cyanobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40620504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-5-cyanobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Bromo 5 Cyanobenzoic Acid and Its Precursors

Electrophilic Aromatic Substitution Strategies for Bromination of Benzoic Acid Derivatives

The introduction of a bromine atom onto the benzoic acid ring is typically achieved through electrophilic aromatic substitution. The carboxylic acid group is a deactivating, meta-directing group, meaning it slows down the rate of electrophilic substitution and directs incoming electrophiles to the positions meta to itself (C3 and C5). ijisrt.comshaalaa.com This inherent directing effect is fundamental to synthesizing 3-substituted and 3,5-disubstituted benzoic acids.

The classic method for brominating benzoic acid involves the use of molecular bromine (Br₂) in the presence of a Lewis acid catalyst, such as ferric bromide (FeBr₃), which is often generated in situ from iron filings. youtube.com The catalyst polarizes the Br-Br bond, creating a potent electrophile (Br⁺) that attacks the electron-deficient aromatic ring. Due to the directing effect of the carboxyl group, the primary product is 3-bromobenzoic acid. youtube.com

N-Bromosuccinimide (NBS) is another versatile brominating agent. missouri.eduorganic-chemistry.org While it is frequently used for radical bromination at allylic and benzylic positions, it can also serve as an electrophilic bromine source for electron-rich aromatic compounds. missouri.eduwikipedia.org For less reactive substrates like benzoic acid derivatives, its efficacy can be enhanced by the presence of a strong acid or other catalysts. rsc.org More recent advancements have introduced palladium-catalyzed methods for the C-H bromination of benzoic acid derivatives. These reactions can offer exceptional regioselectivity, targeting the meta position with high precision using reagents like N-bromophthalimide (NBP) and specific ligands. rsc.orgrsc.orgresearchgate.net

| Reagent/Catalyst | Substrate Example | Key Features |

| Br₂ / FeBr₃ | Benzoic Acid | Classic electrophilic substitution; directs to meta position. youtube.com |

| N-Bromosuccinimide (NBS) | Electron-rich aromatics | Milder source of electrophilic bromine; can be used with acid catalysis for less reactive rings. wikipedia.orgrsc.org |

| Pd(OAc)₂ / Additive | Substituted Benzoic Acids | Modern C-H activation method; offers high meta-selectivity. rsc.orgresearchgate.net |

The conditions for electrophilic bromination significantly influence the reaction's outcome. Solvent choice plays a critical role; polar solvents can help stabilize the charged intermediates (such as the Wheland intermediate) formed during the substitution process, potentially accelerating the reaction. youtube.comrsc.org However, the choice of solvent must be made carefully, as some solvents can react with the brominating agents. For instance, using dimethylformamide (DMF) as a solvent with NBS can lead to high para-selectivity in the bromination of electron-rich aromatics. missouri.edu In contrast, non-polar solvents like carbon tetrachloride (CCl₄) are common in radical brominations with NBS and can also be used for electrophilic brominations, though reaction rates may differ. wikipedia.orgrsc.org Temperature is another key variable; lower temperatures can enhance the regioselectivity of the reaction by favoring the kinetically controlled product over thermodynamically stable, but potentially undesired, isomers. youtube.com

Introduction of the Cyano Group via Nucleophilic Substitution and Cyanation Methods

The cyano group is a valuable functionality that serves as a precursor to carboxylic acids, amines, and amides. Its introduction onto an aromatic ring is typically accomplished by the cyanation of an aryl halide or the transformation of an arylamine via a diazonium salt.

The Rosenmund-von Braun reaction is a classic method for converting an aryl halide to an aryl nitrile, traditionally involving the use of high temperatures and stoichiometric amounts of copper(I) cyanide (CuCN). researchgate.net While effective, these harsh conditions limit the reaction's functional group tolerance.

Modern organic synthesis has seen the development of milder, more versatile transition-metal-catalyzed cyanation methods. researchgate.net Palladium- and copper-catalyzed systems are now widely used. nih.govacs.org These reactions can employ a variety of cyanide sources, many of which are less acutely toxic than simple alkali metal cyanides. Commonly used sources include potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]), zinc cyanide (Zn(CN)₂), and even copper(I) thiocyanate (B1210189) (CuSCN). nih.govrsc.orgnih.govfigshare.comacs.org These protocols often proceed under significantly milder conditions, tolerate a broader range of functional groups, and can be applied to aryl chlorides as well as the more reactive bromides and iodides. nih.govorganic-chemistry.org

| Cyanide Source | Catalyst System | Key Features |

| CuCN | None (thermal) or Cu-catalyzed | Traditional Rosenmund-von Braun reaction; often requires high temperatures. researchgate.net |

| K₄[Fe(CN)₆] | Palladium or Copper | Low-toxicity, stable cyanide source; widely used in modern methods. rsc.orgnih.gov |

| Zn(CN)₂ | Palladium or Nickel | Effective for a range of (hetero)aryl halides; often used in mild, aqueous conditions. acs.orgorganic-chemistry.org |

| CuSCN | Palladium | Serves as a safe and effective cyanide source. nih.govfigshare.com |

The Sandmeyer reaction provides an alternative and powerful route to aryl nitriles, starting from a primary aromatic amine. organic-chemistry.org The synthesis involves a two-step process. First, the aromatic amine is treated with nitrous acid (HNO₂), generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like HCl at low temperatures (0–5 °C), to form a diazonium salt. masterorganicchemistry.commnstate.edu This intermediate is highly reactive because the diazonio group (-N₂⁺) is an excellent leaving group (dinitrogen gas). youtube.com

In the second step, the diazonium salt solution is added to a solution of a copper(I) salt. For the synthesis of a nitrile, copper(I) cyanide (CuCN) is used as the reagent and catalyst. masterorganicchemistry.com The copper facilitates the replacement of the diazonio group with a cyanide nucleophile, yielding the desired aryl nitrile. organic-chemistry.org This method is particularly valuable as it allows for substitution patterns that may be difficult to achieve through direct electrophilic substitution. organic-chemistry.org

The success of modern cyanation reactions hinges on the optimization of several parameters. The choice of solvent is crucial; polar aprotic solvents such as DMF, N,N-dimethylacetamide (DMAc), and tetrahydrofuran (B95107) (THF) are frequently employed. acs.orgrsc.orgnih.gov In some protocols, aqueous solvent systems have been developed to create milder and more environmentally benign conditions. acs.org

The selection of the catalyst and any associated ligands is also vital for achieving high yields and good functional group compatibility. Palladium complexes with phosphine (B1218219) ligands are common, though many modern procedures have been developed to be ligand-free. nih.govgoogle.com The choice of base (e.g., potassium acetate (B1210297), sodium carbonate) and reaction temperature are also fine-tuned to optimize the catalytic cycle and prevent side reactions. rsc.orgnih.gov For instance, lowering the reaction temperature can sometimes prevent unwanted side reactions like benzoin (B196080) condensation when an aldehyde group is present on the substrate. nih.gov

Compound Reference Table

Carboxylic Acid Formation from Nitrile Intermediates

The conversion of a nitrile group or an alkyl substituent on the benzene (B151609) ring into a carboxylic acid is a fundamental step in the synthesis of this compound.

Hydrolysis of Aryl Nitriles to Benzoic Acids (Acidic and Basic Conditions)

The nitrile functional group (-C≡N) can be converted into a carboxylic acid group (-COOH) through hydrolysis. This transformation can be effectively carried out under either acidic or basic conditions. The reactivity of the nitrile group allows for its hydrolysis to form carboxylic acids. fluoromart.com While the direct hydrolysis of 3-bromo-5-cyanobenzonitrile is a plausible route, related transformations illustrate the general principles. For instance, the hydrolysis of esters to their corresponding carboxylic acids is a common and efficient reaction, often achieved by treatment with a base like lithium hydroxide (B78521), sodium hydroxide, or potassium hydroxide in a solvent such as tetrahydrofuran (THF), followed by acidification. chemicalbook.com This method highlights the utility of hydrolysis in forming the benzoic acid moiety from a suitable precursor.

Oxidation of Methyl or Alkyl Substituents to Carboxylic Acids

An alternative and widely used method for generating the carboxylic acid group is the oxidation of a methyl or other alkyl group attached to the aromatic ring. A powerful oxidizing agent, such as potassium permanganate (B83412) (KMnO₄), is typically employed for this purpose.

For example, 3-bromobenzoic acid can be synthesized by the oxidation of 3-bromotoluene (B146084) using potassium permanganate. chemicalbook.com This process involves heating the starting material in the presence of KMnO₄, often in a basic aqueous solution, followed by acidification to yield the carboxylic acid. chemicalbook.com A similar strategy is used for the synthesis of 3-bromo-5-methylbenzoic acid from 1-bromo-3,5-dimethylbenzene (B43891), where one of the methyl groups is selectively oxidized. chemicalbook.com In a typical procedure, 1-bromo-3,5-dimethylbenzene is heated with potassium permanganate in a pyridine (B92270) and water mixture. chemicalbook.com After the reaction, the hot solution is filtered and acidified to precipitate the product. chemicalbook.com The oxidation of a methyl group on a substituted toluene (B28343) ring is a key step in various patented synthetic routes for producing cyanobenzoic acid derivatives. google.com

Table 1: Examples of Oxidation Reactions for Benzoic Acid Synthesis

| Starting Material | Oxidizing Agent | Reaction Conditions | Product | Yield | Reference |

| (3-bromo-5-methylphenyl)methanol (B1290704) | Potassium Permanganate (KMnO₄) | Water/acetone (B3395972), reflux for 1 hour | 3-bromo-5-methylbenzoic acid | 60% | chemicalbook.com |

| 1-bromo-3,5-dimethylbenzene | Potassium Permanganate (KMnO₄) | Pyridine/water, 80°C for 1.5 hours | 3-bromo-5-methylbenzoic acid | 29% | chemicalbook.com |

Multi-Step Synthetic Sequences and One-Pot Strategies

The synthesis of this compound often involves multiple steps to introduce the three different substituents onto the benzene ring in the correct orientation. The order of these reactions is critical for a successful synthesis due to the directing effects of the substituents. libretexts.org

Sequential Halogenation and Cyanation Protocols

Constructing the this compound molecule requires a carefully planned sequence of reactions. For instance, a synthetic pathway might start with a substituted toluene. A general multi-step process for a related compound, 5-R-substituted 3-cyanobenzoic acid, involves the oxidation of the methyl group on a 5-R-substituted 3-cyanotoluene. google.com The cyano group itself can be introduced via a Sandmeyer-type reaction, starting from an amino group. This sequence would look like:

Nitration : Introduction of a nitro group.

Reduction : Conversion of the nitro group to an amino group.

Diazotization and Cyanation : Transformation of the amino group into a nitrile via a diazonium salt intermediate.

Oxidation : Conversion of the methyl group to a carboxylic acid. google.com

The order is crucial; for example, if a meta-directing group is needed for proper substituent placement, a nitro group might be introduced early in the sequence. libretexts.org Conversely, ortho-para directing groups like amino or bromo groups would dictate a different order of steps. libretexts.orgquora.com

Process Development and Scalability Considerations in this compound Synthesis

Moving a synthesis from a laboratory bench to industrial-scale production introduces several challenges. Process development focuses on creating a method that is not only high-yielding but also safe, cost-effective, and environmentally friendly.

Key considerations for the synthesis of this compound and related compounds include:

Reagent Choice : Using less hazardous and more affordable reagents is crucial. For example, developing solvent-free or catalyst-free reaction conditions, such as using sonication, represents a "Green Chemistry" approach that enhances safety and sustainability. ijisrt.com

Purification : The development of non-chromatographic purification processes is important for large-scale production to reduce solvent use and cost. fluoromart.com Methods like recrystallization or extraction are often preferred. chemicalbook.com

Reaction Conditions : Optimizing reaction temperature, pressure, and time is essential for maximizing yield and minimizing byproduct formation. For example, some reactions are performed at very low temperatures (e.g., -78° C) to control reactivity. google.com

Safety : Handling potentially hazardous reagents like bromine requires strict safety protocols, including the use of personal protective equipment and controlled environments. ijisrt.com

The development of efficient processes for related compounds, which allow for scale-up production, highlights the importance of these considerations in the broader field of chemical manufacturing. fluoromart.com

Evaluation of Reagent Stoichiometry and Impurity Profiles

The precise control of reagent stoichiometry is critical in the synthesis of this compound to maximize yield and purity. In the bromination of a related compound, 3,5-dimethylbenzene, to produce 3-bromo-5-methylbenzoic acid, a 2.0 equivalent of potassium permanganate (KMnO4) is used as the oxidizing agent relative to the starting material. chemicalbook.com This suggests that a similar molar excess of the brominating agent would be necessary for the efficient conversion of 5-cyanobenzoic acid.

The reaction conditions, including temperature and solvent, also play a crucial role. For instance, the oxidation of (3-bromo-5-methylphenyl)methanol to 3-bromo-5-methylbenzoic acid is conducted by slowly adding potassium permanganate to a solution of the starting material in acetone and water, followed by refluxing. chemicalbook.com Similarly, the synthesis of 3-bromo-5-methylbenzoic acid from 1-bromo-3,5-dimethylbenzene involves heating the starting material in a mixture of pyridine and water, followed by the portion-wise addition of potassium permanganate. chemicalbook.com

Impurity profiles are a significant consideration in any chemical synthesis. In the synthesis of related benzoic acid derivatives, impurities can arise from various sources, including side reactions and residual starting materials. For example, in the production of 2,4-dichloro-5-fluoro-3-nitro-benzoic acid, the crude product is often used in subsequent steps without extensive purification, suggesting that the impurity profile is manageable for the intended downstream applications. google.com However, for high-purity applications, purification steps such as recrystallization are necessary. wikipedia.org A study on the impurity profiling of 3-bromo-5-(trifluoromethyl)aniline, a structurally related compound, utilized advanced techniques like LC-SPE/NMR to identify and characterize unknown impurities, which were found to be di-bromo derivatives. researchgate.net This highlights the importance of analytical methods in understanding and controlling the impurity profile of this compound.

Table 1: Reagent Stoichiometry in the Synthesis of a Related Benzoic Acid Derivative

| Starting Material | Reagent | Stoichiometric Ratio | Product |

|---|---|---|---|

| 1-bromo-3,5-dimethylbenzene | Potassium Permanganate | 1.0 : 2.0 | 3-bromo-5-methylbenzoic acid |

Data sourced from ChemicalBook. chemicalbook.com

Industrial Process Scale-Up Methodologies for Related Benzoic Acid Derivatives

The industrial production of benzoic acid and its derivatives often involves the partial oxidation of toluene with oxygen, catalyzed by cobalt or manganese naphthenates. wikipedia.orgresearchgate.net This method is favored for its use of readily available materials and high yield. wikipedia.org Another established industrial process involves the reaction of benzotrichloride (B165768) with calcium hydroxide in water, with iron or iron salts as a catalyst, followed by acidification. wikipedia.org However, this process can lead to chlorinated derivatives as impurities. wikipedia.org

For the scale-up of processes involving nitration, such as in the synthesis of precursors for some benzoic acid derivatives, the use of a sulfonitric mixture has been found to be advantageous on an industrial scale. google.com The ratio of nitric acid to the starting compound is a critical parameter to control. google.com

Purification is a key step in industrial production. Recrystallization from water is a common and safe method for purifying benzoic acid, taking advantage of its higher solubility in hot water compared to cold water. wikipedia.org For more complex derivatives, solvent extraction and subsequent crystallization are employed. For instance, in the synthesis of 2-chloro-4-fluoro-5-nitrobenzoic acid, the product is extracted with ethyl acetate and then crystallized. googleapis.com

The following table summarizes key findings from research on the industrial scale-up of benzoic acid derivatives:

Table 2: Research Findings on Industrial Scale-Up of Benzoic Acid Derivatives

| Process Step | Key Finding | Reference |

|---|---|---|

| Synthesis | Partial oxidation of toluene is a high-yield commercial method. | wikipedia.orgresearchgate.net |

| Synthesis | Use of a sulfonitric mixture is beneficial for industrial-scale nitration. | google.com |

| Purification | Recrystallization from water is an effective and safe method for benzoic acid. | wikipedia.org |

| Purification | Solvent extraction followed by crystallization is used for more complex derivatives. | googleapis.com |

Reactivity of the Aryl Bromide Moiety

The aryl bromide moiety in this compound is a key functional group that dictates its chemical reactivity, making it a valuable building block in organic synthesis. The bromine atom, being a good leaving group, and its position on the aromatic ring, influenced by the electron-withdrawing cyano and carboxylic acid groups, allows for a range of transformations. These primarily include nucleophilic aromatic substitution and various transition-metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution Reactions on the Brominated Position

Nucleophilic Aromatic Substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. masterorganicchemistry.com For SNAr to occur, the aromatic ring must be electron-poor, a condition facilitated by the presence of electron-withdrawing groups. masterorganicchemistry.com In this compound, both the cyano (-CN) and carboxylic acid (-COOH) groups are electron-withdrawing, which should, in principle, activate the ring for nucleophilic attack.

However, the positions of these activating groups relative to the bromine atom are crucial. SNAr proceeds most readily when electron-withdrawing groups are positioned ortho or para to the leaving group, as this allows for resonance stabilization of the negatively charged intermediate (a Meisenheimer complex). libretexts.org In the case of this compound, both the cyano and carboxylic acid groups are in the meta position relative to the bromine. This placement does not allow for direct resonance delocalization of the negative charge from the site of nucleophilic attack onto the electron-withdrawing groups. Consequently, the aromatic ring is not strongly activated towards traditional SNAr reactions, and such reactions are less common for this substrate compared to its cross-coupling reactions. While not impossible, forcing conditions such as high temperatures and strong nucleophiles might be required to achieve substitution.

Transition-Metal-Catalyzed Cross-Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The aryl bromide in this compound serves as an excellent electrophilic partner in these transformations.

The Heck reaction, a palladium-catalyzed C-C coupling between aryl or vinyl halides and activated alkenes, is a cornerstone of modern organic synthesis. organic-chemistry.orgmdpi.com This reaction allows for the introduction of a vinyl group at the position of the bromine atom in this compound, a process known as alkenylation or vinylation. mdpi.com The general mechanism involves the oxidative addition of the aryl bromide to a palladium(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the product and regenerate the catalyst. libretexts.org

The reaction is known for its high trans selectivity. organic-chemistry.org While aryl iodides are more reactive, aryl bromides like this compound are often preferred due to their lower cost and greater stability. beilstein-journals.org The efficiency of the Heck reaction can be influenced by factors such as the choice of palladium catalyst, ligands, base, and solvent.

Table 1: Examples of Heck Cross-Coupling Reactions

| Aryl Halide | Alkene | Catalyst | Base | Solvent | Product |

|---|---|---|---|---|---|

| 3-Bromo-1-methyl-1H-indazole | n-Butyl acrylate | Pd(OAc)₂ | TEA | - | 3-Vinyl-1-methyl-1H-indazole |

Data adapted from studies on similar aryl bromide substrates. organic-chemistry.orgbeilstein-journals.org

The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. wikipedia.orgorganic-chemistry.org It is a highly effective method for the alkynylation of this compound, leading to the formation of an arylalkyne.

The reaction is valued for its mild conditions, often proceeding at room temperature, which contributes to its wide applicability in the synthesis of complex molecules. wikipedia.org The mechanism involves a palladium catalytic cycle and a copper co-catalyst cycle. libretexts.org Variations of the Sonogashira reaction that are copper-free have also been developed to avoid the formation of homocoupling byproducts of the alkyne. nih.gov

Table 2: General Conditions for Sonogashira Coupling

| Aryl Halide | Terminal Alkyne | Palladium Catalyst | Copper Co-catalyst | Base | Solvent |

|---|---|---|---|---|---|

| Aryl Iodide/Bromide | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | N-Butylamine | THF |

This table represents typical conditions for Sonogashira reactions. wikipedia.orgorganic-chemistry.org

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (like a boronic acid or ester) and an organohalide. libretexts.orgwikipedia.org This reaction is a versatile and widely used method for forming carbon-carbon bonds, particularly for the synthesis of biaryl compounds. This compound can be effectively coupled with various arylboronic acids to generate a diverse range of substituted biphenyl (B1667301) derivatives.

The catalytic cycle of the Suzuki reaction involves three main steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the organoboron species, and reductive elimination to give the final product and regenerate the catalyst. libretexts.org A base is required in the reaction, and its role was a subject of study for a long time. wikipedia.org

Other important cross-coupling reactions for aryl-aryl bond formation include the Negishi (using organozinc reagents), Stille (using organotin reagents), and Hiyama (using organosilicon reagents) couplings. libretexts.orgmdpi.com While each has its own advantages, the Suzuki-Miyaura reaction is often favored due to the low toxicity and high stability of the boronic acid reagents. libretexts.org

Table 3: Comparison of Common Aryl-Aryl Cross-Coupling Reactions

| Reaction Name | Organometallic Reagent | Key Features |

|---|---|---|

| Suzuki-Miyaura | Organoboron | Mild conditions, low toxicity of reagents. libretexts.orgwikipedia.org |

| Negishi | Organozinc | High reactivity, but sensitive to air and water. libretexts.org |

| Stille | Organotin | Tolerant to many functional groups, but tin reagents are toxic. libretexts.org |

The success of transition-metal-catalyzed cross-coupling reactions with this compound is highly dependent on the choice of catalyst and ligands. Palladium is the most common metal catalyst, and its efficiency is often enhanced by the use of specific ligands. libretexts.orgnih.gov

Phosphine ligands, particularly bulky, electron-rich biarylphosphines like XPhos and RuPhos, have been shown to be highly effective in promoting the cross-coupling of aryl halides. nih.gov These ligands can stabilize the palladium catalyst and facilitate the key steps of the catalytic cycle. In some cases, a combination of multiple ligands can lead to a catalyst system with broader substrate scope and higher reactivity. nih.gov

N-Heterocyclic carbenes (NHCs) have also emerged as powerful ligands for palladium-catalyzed cross-coupling reactions, including Sonogashira and Suzuki couplings. libretexts.org They are strong σ-donors and can form stable complexes with palladium, leading to highly active catalysts.

The design and selection of the catalyst system are crucial for achieving high yields and selectivity, especially when dealing with less reactive aryl bromides or challenging substrates. organic-chemistry.orgnih.govorganic-chemistry.org For instance, sterically designed phosphetane (B12648431) catalysts have been developed for C-N cross-coupling reactions. organic-chemistry.orgnih.gov

Table 4: Common Ligands for Palladium-Catalyzed Cross-Coupling

| Ligand Type | Examples | Application Highlights |

|---|---|---|

| Biarylphosphines | XPhos, RuPhos, BrettPhos | Highly effective for C-N and C-C couplings, good for less reactive aryl halides. nih.gov |

| N-Heterocyclic Carbenes (NHCs) | IPr | Can replace phosphine ligands, effective in both copper-co-catalyzed and copper-free Sonogashira reactions. libretexts.org |

Transformations of the Cyano Group

The cyano (nitrile) group is a versatile functional group that can undergo a variety of transformations, including reduction and nucleophilic additions. pressbooks.pub

The reduction of the nitrile group in this compound to a primary amine is a key transformation that opens avenues for further functionalization. This conversion of the carbon-nitrogen triple bond can be accomplished using several reducing agents. chemguide.co.uk

One of the most effective methods for reducing nitriles to primary amines is the use of lithium aluminum hydride (LiAlH₄). chemistrysteps.comlibretexts.org The reaction typically proceeds by the nucleophilic addition of a hydride ion to the electrophilic carbon of the nitrile, forming an intermediate imine anion. A second hydride addition results in a dianion, which upon aqueous workup, yields the primary amine. libretexts.org

Catalytic hydrogenation is another widely used method for nitrile reduction. wikipedia.org This process involves the use of hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium, platinum, or Raney nickel. wikipedia.orgyoutube.com The reaction conditions, including temperature and pressure, can be optimized depending on the specific catalyst used. wikipedia.org

The choice of reducing agent is crucial as it can influence the outcome of the reaction. For instance, while strong reducing agents like LiAlH₄ lead to the formation of primary amines, milder reducing agents such as diisobutylaluminum hydride (DIBAL-H) can selectively reduce the nitrile to an aldehyde after subsequent hydrolysis. libretexts.orgwikipedia.org

Table 1: Common Reagents for Nitrile Reduction

| Reagent | Product |

|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Primary Amine |

| Hydrogen (H₂) with Pd, Pt, or Ni catalyst | Primary Amine |

The nitrile group possesses an electrophilic carbon atom, making it susceptible to attack by nucleophiles. pressbooks.pub This reactivity allows for the formation of a variety of functional groups.

Organometallic reagents, such as Grignard reagents and organolithium compounds, readily add to the nitrile carbon to form an intermediate imine anion. libretexts.org This intermediate is then hydrolyzed during aqueous workup to yield a ketone. libretexts.orglibretexts.org The negative charge on the imine anion intermediate prevents further nucleophilic addition. libretexts.org

Water can also act as a nucleophile in the hydrolysis of nitriles to form carboxylic acids or amides. This reaction can be catalyzed by either acid or base. chemistrysteps.com In acidic conditions, the nitrile nitrogen is protonated, which enhances the electrophilicity of the carbon atom, facilitating the attack by a weak nucleophile like water. chemistrysteps.com This initially forms an imidic acid, which then tautomerizes to an amide. Further hydrolysis of the amide yields the carboxylic acid. chemistrysteps.com In basic hydrolysis, a hydroxide ion directly attacks the nitrile carbon, leading to an imine anion that, after protonation, also forms an amide intermediate. pressbooks.pub

While specific examples involving this compound in nitrile-aminothiol conjugation for peptide modification are not extensively detailed in the provided search results, the general principles of this strategy can be inferred. This bioconjugation technique typically relies on the reaction between a nitrile group and a molecule containing both an amine and a thiol, often a cysteine residue at the N-terminus of a peptide.

The reaction is thought to proceed through the formation of a thiazoline (B8809763) or a related heterocyclic intermediate, which can then rearrange or be further derivatized. The electrophilic nature of the nitrile carbon facilitates the initial attack by the thiol group, and the proximate amine group plays a crucial role in the subsequent cyclization and stabilization of the conjugate. This approach allows for the site-specific modification of peptides and proteins, enabling the introduction of various functionalities, such as imaging agents, therapeutic payloads, or other reporter groups.

Reactions Involving the Carboxylic Acid Functionality

The carboxylic acid group is a cornerstone of organic chemistry, readily undergoing esterification and amide bond formation.

Esterification, the conversion of a carboxylic acid to an ester, is a fundamental reaction. A common method is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. nih.gov

More contemporary methods offer milder conditions and broader substrate scope. For instance, N-bromosuccinimide (NBS) has been shown to be an efficient catalyst for the direct esterification of aryl carboxylic acids with alcohols. nih.gov This metal-free method is tolerant of air and moisture, simplifying the synthetic procedure. nih.gov

The Mitsunobu reaction provides another effective route for esterification, particularly for coupling with phenols. researchgate.net This reaction typically employs a phosphine reagent, like triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the carboxylic acid for nucleophilic attack by the alcohol. researchgate.net

Table 2: Selected Esterification Methods

| Method | Reagents | Key Features |

|---|---|---|

| Fischer Esterification | Alcohol, Acid Catalyst | Classic method, often requires excess alcohol. nih.gov |

| NBS Catalysis | Alcohol, N-Bromosuccinimide (NBS) | Metal-free, tolerant to air and moisture. nih.gov |

The formation of an amide bond is one of the most important reactions in organic synthesis, central to the synthesis of peptides and many pharmaceuticals. nih.gov This transformation involves the coupling of a carboxylic acid with an amine.

Direct reaction between a carboxylic acid and an amine is often inefficient and requires high temperatures. Therefore, activating agents are typically used to convert the carboxylic acid into a more reactive species. Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (NHS) to suppress side reactions and improve efficiency.

An alternative approach involves the decarboxylative cross-coupling of carboxylic acids with isocyanides, which can be catalyzed by silver. nih.gov This radical-based method provides a general route to a wide variety of amides. nih.gov

Decarboxylation Reactions of this compound

The decarboxylation of aromatic carboxylic acids, a reaction that involves the removal of the carboxyl group as carbon dioxide, is a significant transformation in organic synthesis. The reactivity of the benzoic acid core is highly dependent on the nature and position of its substituents. For this compound, the presence of two electron-withdrawing groups, the bromo and cyano moieties, is expected to influence its stability and reactivity in decarboxylation reactions.

Generally, the decarboxylation of benzoic acids can be challenging and often requires high temperatures. However, the presence of electron-withdrawing substituents can lower the thermal stability of the benzoic acid, potentially facilitating decarboxylation. The reaction can proceed through different mechanisms, including polar and radical pathways. In a polar mechanism under acidic conditions, protonation of the carboxyl group is followed by the cleavage of the C-C bond. Under basic conditions, the carboxylate anion can decompose to a phenyl anion and CO2.

While specific studies on the decarboxylation of this compound are not extensively documented in the reviewed literature, general principles of aromatic acid chemistry suggest that this compound would likely undergo decarboxylation under forcing conditions, such as high temperatures or in the presence of strong acids or bases. The product of such a reaction would be 3-bromobenzonitrile.

It is also worth noting that decarboxylative halogenation, a process that combines decarboxylation with the introduction of a halogen, can be a useful synthetic strategy. This reaction typically proceeds via the formation of an acyl hypohalite, which then undergoes radical decomposition to yield an aryl radical that is subsequently trapped by a halogen source. acs.org While not a direct decarboxylation to the corresponding arene, this pathway highlights a potential reactive route for this compound under specific oxidative halogenating conditions.

Functionalization Strategies on the Aromatic Ring

The aromatic ring of this compound offers several positions for further functionalization. The existing substituents, a bromine atom, a cyano group, and a carboxylic acid group, exert significant electronic and steric effects, which guide the regioselectivity of subsequent reactions.

Directed ortho-Metalation and Lithiation Approaches

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic compounds. wikipedia.org This reaction utilizes a directing metalation group (DMG) that coordinates to an organolithium reagent, typically an alkyllithium, to direct deprotonation specifically to the ortho position. wikipedia.orgorganic-chemistry.org The resulting aryllithium species can then be trapped with a variety of electrophiles to introduce a new substituent. wikipedia.org

For this compound, the carboxylic acid group can act as a directing group for ortho-lithiation. Research on unprotected 3-bromo and 3-chlorobenzoic acids has shown that treatment with hindered lithium dialkylamides, such as lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LTMP), at low temperatures leads to the generation of lithium 3-halo-2-lithiobenzoates. nih.gov These dianionic species can then react with electrophiles to yield 2-substituted-3-halobenzoic acids. nih.gov

Specifically, in the case of 3-bromobenzoic acid, the resulting 3-bromo-2-lithiobenzoate is found to be less stable than its 3-chloro counterpart and can partially eliminate lithium bromide to form benzyne (B1209423) intermediates. nih.gov This suggests that while directed ortho-metalation of this compound is a plausible strategy for introducing substituents at the C2 or C6 positions, careful optimization of reaction conditions, such as the choice of base and temperature, would be crucial to favor the desired lithiation pathway over side reactions like benzyne formation. The carboxylate group is a strong directing group, and its deprotonation by the strong base facilitates the subsequent ortho-lithiation. organic-chemistry.org

Selective Further Halogenation or Nitration

The introduction of additional halogen or nitro groups onto the aromatic ring of this compound is governed by the directing effects of the existing substituents. The carboxylic acid and cyano groups are both meta-directing and deactivating towards electrophilic aromatic substitution. The bromine atom is also deactivating but is an ortho, para-director.

Nitration of bromobenzoic acids typically leads to a mixture of products. For instance, the nitration of 2-bromobenzoic acid mainly yields the 2-bromo-5-nitrobenzoic acid. orgsyn.org For this compound, the directing effects would likely lead to nitration at the C2 or C6 positions, ortho to the bromine and meta to the other two groups. However, the strong deactivation of the ring would necessitate harsh reaction conditions, which could lead to low yields or side reactions.

Further bromination would follow similar regiochemical principles. The synthesis of 2-halogen-5-bromobenzoic acids has been reported, highlighting the possibility of introducing additional halogen atoms to a substituted benzoic acid ring. google.com

Regioselective Derivatization Guided by Existing Substituents

The existing functional groups on this compound not only direct the position of new substituents but also offer handles for a variety of chemical transformations. The regioselectivity of these derivatizations is guided by the inherent reactivity of each group.

The bromine atom can participate in various cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings, to form new carbon-carbon or carbon-heteroatom bonds at the C3 position. These reactions are typically catalyzed by transition metals like palladium or copper and allow for the introduction of a wide range of substituents.

The cyano group can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to an amine. These transformations would lead to the formation of 5-bromo-isophthalic acid derivatives or 3-bromo-5-(aminomethyl)benzoic acid derivatives, respectively. The reaction of bromobenzoic acids with arylacetonitriles in the presence of LDA can lead to the formation of 2-cyanobenzoic acids through a benzyne intermediate, showcasing another potential reaction pathway for the cyano group, although this involves the loss of the bromine substituent. nih.gov

The carboxylic acid group can be converted into esters, amides, or acid chlorides. These derivatives can then undergo further reactions. For example, the methyl ester, methyl 3-bromo-5-cyanobenzoate, is a known compound. nih.gov

Strategic Importance in the Synthesis of Advanced Organic Molecules and Intermediates

The specific 1,3,5-substitution pattern of the functional groups on the benzoic acid core makes 3-Bromo-5-cyanobenzoic acid a strategically vital intermediate for producing advanced organic molecules. biosynth.comgoogle.com Its structure is particularly useful in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. biosynth.comketonepharma.com

Numerous patents highlight its application as an intermediate in the creation of compounds designed to have specific biological activities, such as inhibiting platelet aggregation. google.com The ability to selectively manipulate each of the three functional groups is paramount in the rational design and synthesis of target molecules, a critical aspect of modern drug discovery and materials science. For example, the bromo and cyano groups can be transformed through established synthetic routes to create complex heterocyclic systems, which are common scaffolds in medicinal chemistry.

Historical Context of Halogenated and Cyanated Benzoic Acid Derivatives in Synthetic Chemistry

The importance of 3-Bromo-5-cyanobenzoic acid is built upon the long-standing significance of its parent classes: halogenated and cyanated benzoic acids. Benzoic acid itself, first discovered in the 16th century, became an important precursor for the synthesis of many other organic substances. newworldencyclopedia.orgchemeurope.com

Historically, the introduction of halogen atoms to organic compounds, a process known as halogenation, proved to be a transformative step in synthetic chemistry. wikipedia.org Halogenated benzoic acids became essential precursors, as the halogen atom provides a reactive site for substitution and coupling reactions. wikipedia.org Early industrial processes for benzoic acid sometimes resulted in chlorinated derivatives, highlighting the early intersection of these chemical classes. newworldencyclopedia.orgchemeurope.com

Similarly, cyanated compounds, or nitriles, have long been recognized as essential intermediates in organic synthesis. rsc.orgbohrium.com The development of methods to introduce cyano groups and convert them into other functionalities, such as carboxylic acids, expanded the toolkit of synthetic chemists. google.com

The combination of both a halogen and a cyano group on a benzoic acid framework, as seen in this compound, represents a powerful convergence of these historical synthetic strategies. Such compounds are part of a broader class of substituted meta- and para-cyanobenzoic acids that are valuable for producing a wide variety of industrial and pharmaceutical products. google.com The demand for efficient processes to create these multi-functionalized building blocks underscores their continued importance in contemporary chemical research and development. google.com

Interactive Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 453566-14-8 | biosynth.comsigmaaldrich.com |

| Molecular Formula | C₈H₄BrNO₂ | biosynth.comsigmaaldrich.com |

| Molecular Weight | 226.03 g/mol | biosynth.comsigmaaldrich.com |

| Melting Point | 182-187 °C | sigmaaldrich.comchemdad.com |

| Boiling Point (Predicted) | 351.6±32.0 °C | chemdad.com |

| Density (Predicted) | 1.82±0.1 g/cm³ | chemdad.com |

| pKa (Predicted) | 3.25±0.10 | chemdad.com |

| Form | Powder | sigmaaldrich.com |

A Detailed Examination of Synthetic Routes for this compound

The synthesis of specifically substituted aromatic compounds like this compound is a cornerstone of modern organic chemistry, providing essential building blocks for pharmaceuticals, agrochemicals, and materials science. biosynth.com The strategic introduction of bromo and cyano groups onto the benzoic acid scaffold requires a careful selection of synthetic methodologies to ensure correct regiochemistry and high yields. This article delves into the established and contemporary strategies for synthesizing this compound and its key precursors, focusing on electrophilic bromination and nucleophilic cyanation reactions.

Advanced Applications in Organic Synthesis and Materials Science

3-Bromo-5-cyanobenzoic acid as a Precursor in Medicinal Chemistry Research

This compound is a versatile building block in medicinal chemistry due to its distinct chemical functionalities. The presence of a carboxylic acid group, a bromine atom, and a cyano group on the benzene (B151609) ring allows for a variety of chemical transformations, making it a valuable precursor for the synthesis of complex molecules with potential therapeutic applications. The bromine atom and the cyano group, in particular, play crucial roles in directing chemical reactions and influencing the binding of the final compounds to biological targets.

Synthesis of Pharmaceutically Active Compounds and Intermediates (e.g., SGLT2 Inhibitor Intermediates)

A significant application of this compound and its derivatives is in the synthesis of intermediates for pharmaceutically active compounds, notably inhibitors of the sodium-glucose cotransporter 2 (SGLT2). SGLT2 inhibitors are a class of drugs used in the treatment of type 2 diabetes. They work by preventing the reabsorption of glucose in the kidneys, leading to its excretion in the urine and thereby lowering blood glucose levels.

While direct synthesis from this compound is one potential route, a common strategy involves the use of related bromo-heterocyclic intermediates. For instance, the synthesis of benzisothiazole-β-d-glucopyranoside inhibitors of SGLT2 utilizes a bromoheterocycle as a key intermediate. nih.gov The general synthetic approach involves the palladium-catalyzed cross-coupling of a bromoheterocycle with a glucal boronate. nih.gov This highlights the importance of bromo-substituted aromatic compounds in the construction of C-aryl glucosides, which are central to the structure of many SGLT2 inhibitors.

The synthesis of such intermediates often involves multiple steps. For example, a general pathway to a key biaryl intermediate for SGLT2 inhibitors might involve:

Preparation of a suitable bromo-heterocyclic or bromo-aromatic core.

A coupling reaction, such as a Suzuki-Miyaura coupling, with a boronic acid or ester derivative of the desired second aromatic or heterocyclic ring.

Further functional group manipulations to introduce the glucose moiety and other necessary substituents.

The following table outlines a representative synthetic sequence for a class of SGLT2 inhibitors, emphasizing the role of bromo-aromatic precursors.

| Step | Reaction | Reactants | Product | Significance |

| 1 | Bromination | Aromatic/Heterocyclic Precursor, Brominating Agent | Bromo-Aromatic/Heterocyclic Intermediate | Introduction of the key bromine handle for subsequent coupling reactions. |

| 2 | Palladium-Catalyzed Cross-Coupling | Bromo-Intermediate, Glucal Boronate | C-Aryl Glucal | Formation of the crucial carbon-carbon bond between the aromatic/heterocyclic aglycone and the glucal moiety. |

| 3 | Reduction and Deprotection | C-Aryl Glucal | Final SGLT2 Inhibitor | Unveiling the active β-d-glucopyranoside structure. |

Derivatization for Structure-Activity Relationship Studies (SAR)

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the potency, selectivity, and pharmacokinetic properties of lead compounds. This compound provides an excellent scaffold for such studies due to its multiple reaction sites.

The bromine atom at the 3-position can be readily substituted through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce a wide range of substituents. The cyano group at the 5-position can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into other functional groups. The carboxylic acid at the 1-position can be converted to esters, amides, or other derivatives.

While specific SAR studies on this compound itself are not extensively documented in publicly available literature, the principles of SAR can be illustrated by examining related structures. For example, in the development of inhibitors for other biological targets, such as monoamine oxidase B (MAO-B), the systematic modification of a core structure, like a 3-phenylcoumarin, has been used to probe the impact of different substituents on inhibitory activity. frontiersin.org A similar approach could be applied to derivatives of this compound to explore their potential as inhibitors of various enzymes or receptors.

The following table illustrates potential derivatization strategies for this compound in the context of SAR studies.

| Position of Derivatization | Functional Group | Potential Modifications | Purpose in SAR Studies |

| 3-position | Bromine | Suzuki coupling (aryl, heteroaryl groups), Sonogashira coupling (alkynyl groups), Buchwald-Hartwig amination (amines) | To explore the steric and electronic requirements of the binding pocket. |

| 5-position | Cyano | Hydrolysis (carboxylic acid), Reduction (amine), Cyclization (heterocycles) | To investigate the role of hydrogen bonding and ionic interactions. |

| 1-position | Carboxylic Acid | Esterification (various alcohols), Amidation (various amines) | To modify solubility, cell permeability, and metabolic stability. |

Utility in Agrochemical Research as a Synthetic Intermediate

Similar to its role in medicinal chemistry, this compound and its analogs serve as intermediates in the synthesis of agrochemicals. The unique substitution pattern can be exploited to create novel herbicides, insecticides, and fungicides. While specific examples starting directly from this compound are not prevalent in the literature, the utility of related cyanobenzoic acid derivatives is known.

For instance, a study on 3-cyanobenzoic acid demonstrated its potential as a herbicide candidate. researchgate.net The study showed that 3-cyanobenzoic acid significantly inhibited the growth of maize by disrupting photosynthetic processes. researchgate.net This suggests that the cyanobenzoic acid scaffold could be a promising starting point for the development of new herbicides. The introduction of a bromine atom, as in this compound, could further modulate the biological activity and selectivity of such compounds.

The development of insecticidal cyanoanthranilic diamides also highlights the importance of cyanobenzoic acid derivatives in agrochemical research. google.com These insecticides are synthesized from 2-amino-5-cyanobenzoic acid derivatives, which could potentially be prepared from precursors like this compound through appropriate chemical transformations.

Contribution to the Synthesis of Complex Organic Architectures

The trifunctional nature of this compound makes it a valuable building block for the construction of more complex organic architectures. The three distinct functional groups offer orthogonal reactivity, allowing for sequential and controlled modifications. This enables the synthesis of intricate molecular scaffolds that can be used in various fields, including materials science and supramolecular chemistry.

For example, the carboxylic acid can be used as a handle for attachment to a solid support, allowing for solid-phase synthesis of a library of compounds. The bromine and cyano groups can then be independently manipulated to build up molecular complexity.

Potential in the Development of Functional Organic Materials (if applicable to derivatives)

Derivatives of this compound hold potential for the development of functional organic materials. The ability to introduce various functional groups through the bromine atom and to modify the carboxylic acid and cyano groups allows for the tuning of the electronic and physical properties of the resulting molecules.

Furthermore, the introduction of chromophoric or electronically active groups via the bromine atom could lead to the development of materials with interesting optical or electronic properties, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). While this remains a largely unexplored area for this specific compound, the versatility of its chemistry suggests significant potential.

Emerging Research Avenues and Future Perspectives

Development of Green Chemistry Approaches for 3-Bromo-5-cyanobenzoic acid Synthesis and Derivatization

The push towards green chemistry has significantly influenced the synthesis and modification of aromatic compounds. For derivatives of benzoic acid, this involves a shift away from hazardous reagents and solvents towards more environmentally friendly alternatives.

A key principle of green chemistry is the reduction or elimination of solvent use. Research has demonstrated the feasibility of solvent-free reactions for the synthesis of similar bromo acids, which can be carried out using only the reactants or by incorporating them with safe catalysts. ijisrt.com These methods often lead to remarkable acceleration in reaction rates due to increased reactant concentrations. ijisrt.com Alternative energy sources like sonication and microwave irradiation are being explored to promote reactions under ambient or solvent-free conditions, directly aligning with the green chemistry principles of waste prevention and the use of safer reaction conditions. ijisrt.com For instance, the synthesis of 3-bromobenzoic acid has been successfully achieved through a solvent and catalyst-free sonication process, a novel method that underscores the potential for developing similar green routes for this compound. ijisrt.com

| Green Synthesis Approach | Energy Source | Key Advantage |

| Solvent-Free Reaction | Sonication | Eliminates hazardous solvents, reduces waste, and can increase reaction rates. ijisrt.com |

| Microwave Irradiation | Microwaves | Often leads to faster reaction times and higher yields compared to conventional heating. |

| Mechanochemical Mixing | Mechanical Force | Avoids bulk solvents and can enable reactions between solids. |

The development of reusable catalysts is a cornerstone of sustainable synthesis. For transformations involving benzoic acid derivatives, significant efforts are being made to innovate new catalytic systems with multiple benefits, moving away from conventional catalysts that are often costly, toxic, and non-reusable. ijisrt.com Heterogeneous catalysts, particularly those supported on magnetic nanoparticles, are gaining prominence due to their ease of recovery and reusability. mdpi.com For example, magnetic nanocatalysts have been shown to be effective in various organic reactions and can be easily separated from the reaction mixture using an external magnetic field, allowing for multiple reuse cycles without significant loss of activity. mdpi.com This approach not only reduces waste but also improves the economic viability of synthetic processes. The goal is to design synthetic pathways that are not only efficient but also have a minimal environmental footprint.

Novel Catalytic Systems for Efficient and Selective Transformations of this compound

The trifunctional nature of this compound (possessing bromo, cyano, and carboxylic acid groups) presents a challenge and an opportunity for selective chemical transformations. Novel catalytic systems are crucial for controlling which functional group reacts, thereby enabling the synthesis of diverse and complex molecules.

Transition metal-catalyzed cross-coupling reactions are powerful tools for C-C and C-heteroatom bond formation. For a molecule like this compound, the bromine atom is a prime site for such reactions (e.g., Suzuki, Heck, Sonogashira couplings). Research is focused on developing catalysts that are highly active and selective, allowing these reactions to proceed under milder conditions and with lower catalyst loadings. Furthermore, directing group strategies are being employed to achieve site-selective C-H functionalization, offering a more atom-economical approach compared to traditional methods that require pre-functionalization. nih.gov

| Catalytic Transformation | Catalyst Type | Advantage |

| Cross-Coupling Reactions | Palladium, Copper, Nickel-based | Enables the formation of new carbon-carbon and carbon-heteroatom bonds at the bromine position. |

| C-H Functionalization | Rhodium, Cobalt-based | Allows for direct functionalization of C-H bonds, improving atom economy. nih.gov |

| Cyanation Reactions | Copper (I) salts | Provides a method for introducing the cyano group onto aromatic rings. google.com |

Bio-inspired Synthetic Routes and Biocatalysis for Functionalization

Nature provides a rich source of inspiration for developing sustainable and highly selective chemical transformations. The use of enzymes (biocatalysis) and the development of synthetic routes that mimic biological processes are emerging as powerful strategies in organic synthesis.

While specific examples for this compound are still emerging, the broader field of biocatalysis offers significant potential. Enzymes can operate under mild conditions (aqueous environments, ambient temperature, and neutral pH) and often exhibit exquisite chemo-, regio-, and stereoselectivity, which can be difficult to achieve with traditional chemical catalysts. For instance, the biosynthesis of aminobenzoic acid derivatives in microorganisms occurs via the shikimate pathway, starting from simple sugars like glucose. mdpi.com This highlights the potential of using engineered metabolic pathways in microorganisms to produce functionalized benzoic acids. Future research may focus on identifying or engineering enzymes capable of selectively functionalizing this compound, for example, through selective hydrolysis of the nitrile, reduction of the carboxylic acid, or hydroxylation of the aromatic ring.

Advanced Functionalization Strategies for Complex Molecular Design

The demand for increasingly complex and novel molecules in fields like medicinal chemistry and materials science drives the development of advanced functionalization strategies. For this compound, this involves leveraging its unique electronic and steric properties to control reactivity and build intricate molecular architectures.

Late-stage functionalization, the introduction of functional groups into a complex molecule at a late stage of the synthesis, is a particularly valuable strategy. This approach allows for the rapid generation of a library of analogs for structure-activity relationship (SAR) studies, which are crucial in drug discovery. nbinno.com The bromine atom on this compound is an ideal handle for late-stage modifications via cross-coupling reactions. Furthermore, the interplay between the electron-withdrawing cyano and carboxylic acid groups can be exploited to direct further substitutions on the aromatic ring. Researchers are continuously exploring new reagents and reaction conditions to achieve unprecedented transformations, enabling the synthesis of molecules that were previously inaccessible.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-bromo-5-cyanobenzoic acid, and how do reaction conditions influence yield?

- Methodology : Start with benzoic acid derivatives (e.g., nitro- or methyl-substituted precursors) and perform sequential halogenation and cyanation. For example, nitration of benzoic acid followed by bromination (using Br₂/Fe or NBS) and cyanation via nucleophilic substitution (CuCN or Pd-catalyzed coupling). Flow chemistry methods (as used for structurally similar x-bromo-2-formylbenzoic acids) can enhance reaction efficiency by minimizing toxic solvent use (e.g., replacing CCl₄ with greener alternatives) .

- Key Considerations : Monitor regioselectivity during bromination; meta-directing groups (e.g., -COOH) favor bromination at the 3-position. Use HPLC or TLC to track intermediate purity .

Q. What chromatographic techniques are optimal for purifying this compound?

- Methodology :

- Reverse-phase HPLC : Effective for separating polar impurities due to the compound’s carboxylic acid and cyano groups. Use C18 columns with acetonitrile/water mobile phases .

- Recrystallization : Solvent mixtures like ethanol/water yield high-purity crystals (>98% by HPLC) .

Advanced Research Questions

Q. How do the bromo and cyano substituents influence cross-coupling reactivity in metal-catalyzed reactions?

- Mechanistic Insight :

- The bromo group serves as a leaving site for Suzuki-Miyaura couplings, while the electron-withdrawing cyano group activates the aryl ring for nucleophilic substitution. Boronic acid derivatives of similar compounds (e.g., 5-bromo-2-cyanophenylboronic acid) show enhanced stability in Pd-catalyzed reactions due to increased acidity at the boronic acid site .

- Experimental Design : Optimize catalyst systems (e.g., Pd(PPh₃)₄) and base (K₂CO₃) in THF/water mixtures. Monitor reaction progress via in-situ IR to detect CO₂ release from decarboxylation side reactions .

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected IR absorptions) during characterization?

- Analytical Strategy :

- IR Spectroscopy : Compare observed peaks (e.g., C≡N stretch ~2230 cm⁻¹, -COOH O-H stretch ~2500-3300 cm⁻¹) with reference spectra for bromo-cyanobenzoic acids. Discrepancies may arise from keto-enol tautomerism or residual solvents .

- X-ray Crystallography : Resolve structural ambiguities (e.g., substituent orientation) by determining crystal packing and hydrogen-bonding networks .

Q. What role do electronic effects play in the compound’s potential as a pharmacophore?

- Drug Design Relevance :

- The cyano group’s electron-withdrawing nature increases the acidity of the -COOH group (pKa ~2.5-3.0), enhancing binding to basic residues in enzyme active sites. Molecular docking studies of analogous compounds (e.g., trifluoromethyl-substituted benzoic acids) show improved affinity for microbial targets like leucyl-tRNA synthetase .

- Experimental Validation : Perform competitive inhibition assays with purified enzymes and measure IC₅₀ values under varying pH conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.